2-Borono-4-methoxybenzoic acid
Overview
Description
2-Borono-4-methoxybenzoic acid (2-BMB) is an organic compound that is used in a variety of applications, including drug synthesis, laboratory experiments, and scientific research. It is a boron-containing carboxylic acid that is produced by the reaction of boron trifluoride with 4-methoxybenzoic acid. 2-BMB is a versatile compound that can be used for a variety of different applications, including drug synthesis, laboratory experiments, and scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Hydroxyalkylations : Boron 4-methoxy-2-furanolates, closely related to 2-borono-4-methoxybenzoic acid, show regioselective hydroxyalkylations, useful in creating substituted tetronates (Paintner, Allmendinger, & Bauschke, 2001).
Ortho-metalation Methodology : Research demonstrates the utility of ortho-metalation in synthesizing 3- and 6-substituted 2-methoxybenzoic acids, providing access to compounds otherwise challenging to create (Nguyen, Castanet, & Mortier, 2006).
Molecular Recognition and Chemosensing : Boronic acids, including 2-borono-4-methoxybenzoic acid analogs, are significant in molecular recognition and chemosensing, particularly for detecting physiologically important substances like saccharides and catecholamines (Zhu et al., 2006).
Biological and Biomedical Applications
Fluorescent Complex Formation : Boronic acids, including derivatives of 2-borono-4-methoxybenzoic acid, can form fluorescent complexes, beneficial for sensitive boron detection and potentially in imaging applications (Marcantonatos & Monnier, 1965).
Nanoparticle Functionalization for Antiviral Applications : Phenylboronic-acid-modified nanoparticles, including those with structures related to 2-borono-4-methoxybenzoic acid, show promise as antiviral inhibitors, particularly against Hepatitis C virus (Khanal et al., 2013).
Controlled Release of Flavor Molecules : Derivatives of 2-borono-4-methoxybenzoic acid have been intercalated into layered double hydroxides for controlled release of flavor molecules, indicating potential in food science applications (Hong, Oh, & Choy, 2008).
Detection and Analysis Techniques
Excited-state Intramolecular Proton-transfer Fluorescence : The excited-state intramolecular proton-transfer (ESIPT) method, utilizing boronic acids, provides a sensitive approach to detecting boron-containing compounds, useful in monitoring synthetic reactions and on solid supports (Aronoff, VanVeller, & Raines, 2013).
Electrochemical Degradation Studies : Electrochemical oxidation studies on gallic acid, a compound structurally related to 2-borono-4-methoxybenzoic acid, provide insights into the degradation kinetics and pathways on diamond-type anodes (Panizza & Cerisola, 2009).
properties
IUPAC Name |
2-borono-4-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKFZFXHNYARDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)C(=O)O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Borono-4-methoxybenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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